Superior Antiproliferative Potency Compared to JAK2 Inhibitor WP1066 and STAT3 Inhibitor S3I-201
In a direct comparison of cell viability across a panel of six human cancer cell lines with elevated p-STAT3, LLL12 demonstrated significantly greater potency than the JAK2 inhibitor WP1066 and the STAT3 inhibitor S3I-201 [1].
| Evidence Dimension | Cell Viability Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.16 - 3.09 µM (range across 6 cancer cell lines) |
| Comparator Or Baseline | WP1066 (JAK2 inhibitor) and S3I-201 (STAT3 inhibitor); reported IC50 values are higher than the LLL12 range, indicating LLL12 is a more potent inhibitor. |
| Quantified Difference | LLL12 IC50 range is lower (more potent) than that reported for both WP1066 and S3I-201 in the same cell line panel. |
| Conditions | MTS cell viability assay in a panel of six cancer cell lines (breast, pancreatic, and glioblastoma) expressing constitutively active STAT3, treated for 72 hours. |
Why This Matters
This data provides a quantitative basis for selecting LLL12 over upstream JAK2 inhibitors or alternative STAT3 inhibitors when maximal target inhibition is required at lower drug concentrations.
- [1] Lin L, Hutzen B, Zuo M, Ball S, Deangelis S, Foust E, et al. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells. Neoplasia. 2010;12(1):39-50. View Source
